Omeprazole Acid Disodium Salt
Overview
Description
Synthesis Analysis
Omeprazole and its derivatives, including Omeprazole Acid Disodium Salt, are synthesized through a complex chemical process involving the formation of sulphenamide as an active intermediate. This intermediate reacts with a mercapto group of H+/K+-ATPase to form a disulphide inhibitor complex, highlighting its unique mechanism of action (Lindberg, Brandstrom, & Wallmark, 1987).
Molecular Structure Analysis
The molecular structure of Omeprazole Acid Disodium Salt is characterized by its stability within a specific pH range, making it sensitive to degradation in an acidic environment. The structural analysis is essential for understanding its stability and reactivity. The vibrational spectroscopy of omeprazole salts, including the disodium salt, demonstrates its physicochemical properties and aids in distinguishing between the omeprazole molecule and its salt forms (Vrbanec et al., 2017).
Chemical Reactions and Properties
Omeprazole undergoes specific chemical reactions, particularly in acidic environments, leading to the formation of reactive intermediates such as sulfenamide. These intermediates play a crucial role in its mechanism as a proton pump inhibitor by inhibiting the gastric (H+-K+)-ATPase (Im et al., 1985). Furthermore, the redox behavior of omeprazole at different pH levels elucidates its electrochemical properties, essential for its pharmacological action (Jorge, Pontinha, & Oliveira-Brett, 2010).
Physical Properties Analysis
The physical characterization of Omeprazole Acid Disodium Salt involves understanding its crystallinity, morphology, and stability. Techniques such as thermal analysis, spectroscopy, and X-ray powder diffraction have been employed to study its physical properties, revealing its behavior under different conditions and its physical form's impact on its stability and efficacy (Murakami et al., 2009).
Chemical Properties Analysis
The chemical properties of Omeprazole Acid Disodium Salt include its reactivity, stability, and interaction with biological molecules. Its antioxidant properties, for instance, suggest that it could scavenge reactive oxygen species, potentially contributing to its therapeutic effects beyond acid inhibition (Lapenna et al., 1996). Additionally, its electrochemical incineration and degradation kinetics in aqueous media have been studied to understand its environmental impact and behavior in biological systems (Cavalcanti et al., 2013).
Scientific Research Applications
1. Development of a New Bioequivalent Omeprazole Product
- Summary of Application : This study describes the development of a bioequivalent delayed-release omeprazole product. The aim was to ensure that the population has access to affordable and good-quality medicines .
- Methods of Application : Various regimes and technological parameters were tested on laboratory- and production-scale equipment to establish a technical process where a functional and gastro-protective layer is essential . The comparison of the rate and extent of absorption with subsequent assessment of the bioequivalence of the generic and reference drugs after a single dose of each drug at a dose of 40 mg was performed .
- Results : The quantitative and qualitative composition and technology of producing a new generic enteric form of omeprazole in capsules were developed and implemented at the manufacturing site of solid forms . A bioequivalence study in 24 healthy volunteers compared against the innovative drug showed the bioequivalency of the new generic system .
2. Physiological and Metabolic Responses Triggered by Omeprazole
- Summary of Application : The study aimed at elucidating the morphological, physiological and metabolomic changes occurring in greenhouse tomato (cv. Seny) treated with omeprazole (OMP), a benzimidazole inhibitor of animal proton pumps .
- Methods of Application : The OMP was applied at three rates (0, 10, or 100 μM) as substrate drench for tomato plants grown under nonsaline (control) or saline conditions sustained by nutrient solutions of 1 or 75 mM NaCl, respectively .
- Results : Treatment of salinized (75 mM NaCl) tomato plants with 10 and especially 100 μM OMP decreased Na + and Cl − while it increased Ca 2+ concentration in the leaves . OMP increased root dry weight, root morphological characteristics (total length and surface), transpiration, and net photosynthetic rate independently of salinity .
3. A Thermal-Analysis-Technique-Based Study
- Summary of Application : The design, development, and release kinetics of omeprazole (OME) from solid dosage forms have been investigated .
- Methods of Application : These formulations were examined for their resilience in pH = 4.5 buffer solutions and their rate of disintegration in a small-intestine-like environment (pH = 6.8) .
- Results : The study provided insights into the resilience and disintegration rate of omeprazole in different pH environments .
4. Treatment of Gastroesophageal Reflux Disease (GERD)
- Summary of Application : Omeprazole is prescribed for the treatment of symptomatic gastroesophageal reflux disease (GERD), i.e., heartburn and regurgitation .
- Methods of Application : Omeprazole, as an agent that reduces gastric acid secretion, is administered orally .
- Results : Omeprazole has been shown to effectively alleviate the symptoms of GERD, including heartburn and regurgitation .
5. Treatment of Ulcers
- Summary of Application : Omeprazole is used in the treatment of duodenal ulcer, gastric ulcer, and NSAID-associated (non-steroidal anti-inflammatory drugs) gastric and duodenal ulcers .
- Methods of Application : Omeprazole is administered orally for the treatment of these ulcers .
- Results : Omeprazole has been shown to effectively treat these types of ulcers, reducing symptoms and promoting healing .
6. Improvement of Tomato Plant Tolerance to NaCl Stress
- Summary of Application : The study aimed at elucidating the morphological, physiological, and metabolomic changes occurring in greenhouse tomato (cv. Seny) treated with omeprazole (OMP), a benzimidazole inhibitor of animal proton pumps .
- Methods of Application : The OMP was applied at three rates (0, 10, or 100 μM) as substrate drench for tomato plants grown under nonsaline (control) or saline conditions sustained by nutrient solutions of 1 or 75 mM NaCl, respectively .
- Results : Treatment of salinized (75 mM NaCl) tomato plants with 10 and especially 100 μM OMP decreased Na + and Cl − while it increased Ca 2+ concentration in the leaves . OMP increased root dry weight, root morphological characteristics (total length and surface), transpiration, and net photosynthetic rate independently of salinity .
4. Spectroscopic Characterization of Omeprazole
- Summary of Application : This study focuses on the spectroscopic characterization of Omeprazole and its salts .
- Methods of Application : The study involves the preparation and complete characterization of basic salt, which is crucial for the direct application of the formulation and for monitoring the potential undesired salt formation .
- Results : The study provides insights into the stable product-specific solubility and bioavailability, which are crucial for the pharmaceutical industry .
5. Treatment of Reflux Esophagitis
- Summary of Application : Omeprazole is prescribed for the treatment of reflux esophagitis .
- Methods of Application : Omeprazole, as an agent that reduces gastric acid secretion, is administered orally .
- Results : Omeprazole has been shown to effectively alleviate the symptoms of reflux esophagitis .
6. Treatment of NSAID-Associated Gastric and Duodenal Ulcers
- Summary of Application : Omeprazole is used in the treatment of NSAID-associated (non-steroidal anti-inflammatory drugs) gastric and duodenal ulcers .
- Methods of Application : Omeprazole is administered orally for the treatment of these ulcers .
- Results : Omeprazole has been shown to effectively treat these types of ulcers, reducing symptoms and promoting healing .
Safety And Hazards
properties
IUPAC Name |
disodium;4-methoxy-6-[(5-methoxybenzimidazol-1-id-2-yl)sulfinylmethyl]-5-methylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S.2Na/c1-9-14(18-7-11(16(21)22)15(9)25-3)8-26(23)17-19-12-5-4-10(24-2)6-13(12)20-17;;/h4-7H,8H2,1-3H3,(H2,19,20,21,22);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYYXGKWXYQANB-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC)C(=O)[O-])OC.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3Na2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 51346631 | |
CAS RN |
120003-84-1 | |
Record name | 120003-84-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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